molecular formula C21H19N3O2S3 B2660221 3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 670273-60-6

3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2660221
CAS No.: 670273-60-6
M. Wt: 441.58
InChI Key: HXXXOGGOOKOBDH-UHFFFAOYSA-N
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Description

Key features include:

  • Core structure: A fused thiophene-pyrimidine ring system, which enhances π-π stacking interactions with biological targets.
  • Substituents: 3-Allyl group: Enhances lipophilicity and may influence conformational flexibility . 2-(((2-Methylthiazol-4-yl)methyl)thio): The thiazole-thioether moiety contributes to hydrogen bonding and sulfur-mediated interactions, critical for target binding .

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S3/c1-4-9-24-20(25)18-17(14-5-7-16(26-3)8-6-14)12-28-19(18)23-21(24)29-11-15-10-27-13(2)22-15/h4-8,10,12H,1,9,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXXOGGOOKOBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)OC)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides and a suitable base.

    Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the thienopyrimidine core.

    Thiazolylmethylthio Substitution:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

“3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

The compound has shown promising biological activities, particularly in the fields of antimicrobial and anticancer research:

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antibacterial and antifungal properties. For example, compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition.

Anticancer Potential

Studies have suggested that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thiazole moiety is believed to enhance these effects.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of related thienopyrimidine compounds against a panel of pathogens, revealing a correlation between structure and activity.
    Compound NameBacterial Strains TestedActivity Observed
    Thienopyrimidine AStaphylococcus aureusInhibition Zone: 15 mm
    Thienopyrimidine BEscherichia coliInhibition Zone: 18 mm
  • Anticancer Research : Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines, demonstrating significant reduction in cell viability.
    Cell LineCompound Concentration (µM)Viability (%)
    MCF-7 (Breast Cancer)1045
    HeLa (Cervical Cancer)2030

Mechanism of Action

The mechanism of action of “3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one” would depend on its specific interactions with molecular targets. Generally, such compounds may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Modulate Receptors: Interact with cell surface receptors to modulate signaling pathways.

    Alter Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis with structurally analogous compounds reveals distinct differences in substituent effects and pharmacological profiles:

Compound Name Core Structure Key Substituents Synthesis Yield Notable Properties Reference ID
3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one Allyl, 4-methoxyphenyl, thiazole-thioether N/A High predicted binding affinity (thiazole)
2-[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Isoxazole-thioether, 4-methylphenyl N/A Reduced solubility vs. methoxyphenyl
3-thioxo-6-(4-methoxyphenyl)-pyrido[2,3-d]triazolo[4,3-a]pyrimidin-5-one Pyrido-triazolo-pyrimidinone 4-Methoxyphenyl, thioxo group N/A Enhanced π-stacking; moderate cytotoxicity
4-(3-phenylpyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine hybrid 82% High yield; potential kinase inhibition

Key Observations:

Core Structure Impact: Thieno[2,3-d]pyrimidinones (e.g., target compound) exhibit stronger electronic delocalization than pyrido-triazolo-pyrimidinones , favoring interactions with ATP-binding pockets in kinases. Hybrid systems like thieno[3,2-d]pyrimidine-pyrazolo[3,4-d]pyrimidine () show enhanced thermal stability but require multi-step synthesis .

Substituent Effects :

  • Thiazole vs. Isoxazole : The thiazole-thioether in the target compound provides superior hydrogen-bonding capacity compared to isoxazole derivatives (), which lack sulfur’s polarizability .
  • 4-Methoxyphenyl : Compounds with this group (e.g., target compound, ) demonstrate improved solubility over 4-methylphenyl analogs () due to methoxy’s electron-donating nature .

Thioether formation (as in ) often requires controlled conditions to avoid disulfide byproducts, impacting scalability .

Pharmacological Considerations:

  • The 4-methoxyphenyl group aligns with COX-2 inhibitor designs (e.g., celecoxib), hinting at anti-inflammatory applications .

Biological Activity

The compound 3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that integrates various functional groups known for their biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure

The molecular structure of the compound can be broken down into several key components:

  • Thieno[2,3-d]pyrimidin-4(3H)-one core : Known for its role in various biological activities.
  • Allyl group : Enhances reactivity and may contribute to biological effects.
  • Methoxyphenyl and thiazole moieties : These groups are associated with diverse pharmacological activities.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrimidine rings often exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential for this compound in antimicrobial therapy.

Anticancer Potential

The thieno[2,3-d]pyrimidine derivatives have been studied for their anticancer effects. A related study demonstrated that modifications in the pyrimidine structure can lead to enhanced inhibition of cancer cell proliferation. This suggests that this compound may also possess similar anticancer properties.

Anti-inflammatory Effects

Compounds with thiazole rings have been reported to exhibit anti-inflammatory activity. For example, certain thiazole derivatives showed significant inhibition of inflammatory cytokines in vitro. This property may extend to the compound , warranting further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling : The presence of the thiazole group may influence signaling pathways relevant to cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have demonstrated the ability to scavenge ROS, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Evaluation :
    • A study evaluated a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors, showing promising antiproliferative activity against cancer cell lines .
    • Another investigation focused on bis-thiazole derivatives that exhibited significant cytotoxicity against A549 lung adenocarcinoma cells .
  • Anti-inflammatory Studies :
    • Research on thiazoline compounds revealed their ability to reduce pro-inflammatory cytokines in glial cells subjected to excitotoxic conditions .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Thiazole DerivativesThiazole ringAntimicrobial, anticancer
Pyrimidine DerivativesPyrimidine coreAnticancer
Allyl CompoundsAllyl groupReactive intermediates

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step organic reactions starting with the thieno[2,3-d]pyrimidin-4(3H)-one core. Key steps include:

  • Core formation : Cyclization of 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile with formic acid under reflux (16–18 hours, 85% yield) .
  • Allylation : Introduction of the allyl group using allyl bromide under base-catalyzed conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Thioether linkage : Nucleophilic substitution with (2-methylthiazol-4-yl)methanethiol, optimized using triethylamine as a catalyst in anhydrous THF .
    Yield improvements (up to 75%) are achieved by controlling stoichiometry, using inert atmospheres, and purifying intermediates via column chromatography .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 2-methylthiazole moiety?

Answer:

  • Analog synthesis : Replace the 2-methylthiazole with structurally distinct groups (e.g., 3,5-dimethylisoxazole or unsubstituted thiazole) to assess activity changes. For example, analogs lacking the thiazole group showed reduced antimicrobial potency .
  • Biological assays : Test analogs against target enzymes (e.g., bacterial dihydrofolate reductase) using enzyme inhibition assays. Molecular docking studies (e.g., AutoDock Vina) can map binding interactions, revealing steric and electronic contributions of the thiazole .
  • Data analysis : Compare IC₅₀ values and binding energies to quantify the thiazole’s impact. Contradictory results across studies may arise from assay variability, necessitating standardized protocols .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituents (e.g., allyl protons at δ 5.2–5.8 ppm, methoxyphenyl at δ 3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.6) .
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .
  • X-ray crystallography : Resolves polymorphism issues and confirms stereochemistry, though crystallization may require slow evaporation from DMSO/EtOH .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and replicate assays across multiple cell lines (e.g., MCF-7, HepG2) to control variability .
  • Meta-analysis : Aggregate data from studies with similar protocols to identify trends. For example, thieno[2,3-d]pyrimidinones with electron-withdrawing groups consistently show higher antimicrobial activity .
  • Mechanistic studies : Employ molecular dynamics simulations to assess how structural variations (e.g., methyl vs. ethyl groups) alter target binding, explaining discrepancies in IC₅₀ values .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., IC₅₀ values of 8–12 µM reported for analogs) .
  • Antimicrobial activity : Disk diffusion or microdilution assays against S. aureus and E. coli .
  • Enzyme inhibition : Screen against COX-2 (anti-inflammatory) or acetylcholinesterase (neuroprotective targets) using fluorometric assays .

Advanced: What strategies enhance metabolic stability without compromising activity?

Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxyphenyl ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the carbonyl group as an ester (e.g., acetyloxymethyl ester) to improve oral bioavailability, as seen in related thienopyrimidines .
  • In vitro ADME profiling : Use hepatic microsome assays to identify metabolic hotspots. For example, replacing the allyl group with a cyclopropyl moiety reduced clearance rates by 40% in analogs .

Basic: How can solubility challenges be addressed during formulation?

Answer:

  • Co-solvents : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) for in vitro studies .
  • Salt formation : React with HCl or sodium acetate to improve aqueous solubility, as demonstrated for similar thienopyrimidines .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm diameter) to enhance bioavailability, achieving >80% drug release in 24 hours .

Advanced: How can computational modeling guide lead optimization?

Answer:

  • Molecular docking : Identify binding poses with target proteins (e.g., EGFR kinase) using Schrödinger Suite. For example, the thiazole moiety forms a critical hydrogen bond with Lys721 .
  • QSAR modeling : Develop regression models correlating substituent electronegativity with antimicrobial activity (R² > 0.85) .
  • ADMET prediction : Use SwissADME to prioritize analogs with favorable logP (2–3) and low hepatotoxicity risk .

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